2-Bromo-4-chloro-6-phenylpyridine
Description
Significance of Halogenated Pyridines in Organic Synthesis and Materials Science
Halogenated pyridines are cornerstone reagents in organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Current time information in New York, NY, US. Their utility stems from the reactivity of the carbon-halogen bond, which can be selectively targeted in various chemical reactions. The presence of halogen atoms on the pyridine (B92270) ring makes it susceptible to nucleophilic substitution and, more importantly, a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Hartwig-Buchwald aminations. rsc.org
The ability to selectively functionalize the pyridine core is crucial in the development of pharmaceuticals and agrochemicals. For instance, a bromo-chloro-pyridine derivative can undergo sequential couplings, where the more reactive C-Br bond is functionalized first, followed by a different reaction at the less reactive C-Cl site. rsc.org This chemoselectivity allows for the controlled and predictable assembly of highly substituted pyridines, which are often key scaffolds in biologically active compounds. rsc.org
The Role of Phenylpyridines as Molecular Scaffolds and Ligands in Advanced Chemistry
The phenylpyridine motif is a privileged structure in materials science and medicinal chemistry. When a phenyl group is attached to a pyridine ring, the resulting compound often possesses unique photophysical and coordinating properties. 2-Phenylpyridine (B120327) and its derivatives are classic ligands in organometallic chemistry, particularly for iridium(III) and platinum(II) complexes used in organic light-emitting diodes (OLEDs). tcichemicals.comchemchart.com The phenylpyridine ligand coordinates to the metal center through both the nitrogen atom of the pyridine and a carbon atom of the phenyl ring, a process known as cyclometalation. tcichemicals.com
Beyond materials science, phenylpyridal frameworks have been designed as rigid molecular scaffolds intended to mimic biological structures, such as alpha-helices in peptides. nih.govchemscene.com By attaching various functional groups to the phenyl and pyridine rings, chemists can create a three-dimensional arrangement of side chains that can interact with biological targets. The defined geometry of the phenylpyridine scaffold makes it an excellent platform for designing new therapeutic agents and molecular probes. nih.gov
Overview of Research Trajectories for 2-Bromo-4-chloro-6-phenylpyridine within Academic Disciplines
While specific research publications focusing exclusively on this compound are not abundant, its chemical structure points toward clear research trajectories, primarily as a highly versatile synthetic intermediate. The compound's value lies in the differential reactivity of its two halogen substituents, which enables programmed, site-selective modifications.
Drawing parallels from studies on similar bromo-chloropyridine systems, the C2-Br bond is significantly more reactive than the C4-Cl bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org A study on a 2-bromo-6-chloropyridine (B1266251) C-nucleoside demonstrated that reaction with a boronic acid selectively displaces the bromine atom at lower temperatures, leaving the chlorine atom untouched for a subsequent, different transformation. rsc.org
This established reactivity profile suggests that the primary research application for this compound is as a platform for generating molecular diversity. Researchers in medicinal chemistry could utilize this compound to create libraries of novel di- and tri-substituted phenylpyridines for biological screening. For example, a Suzuki coupling could be performed at the C2 position, followed by a Hartwig-Buchwald amination at the C4 position, yielding a complex molecule with potentially valuable pharmacological properties.
In materials science, this compound could serve as a precursor for new ligands for catalytic or photophysical applications. The sequential and selective introduction of different aryl, alkyl, or functional groups would allow for the fine-tuning of the electronic and steric properties of the resulting ligand, potentially leading to more efficient OLEDs or novel catalysts. The phenyl group at the C6 position already provides a key structural element common in high-performance phosphorescent materials. tcichemicals.com Therefore, the main research trajectory for this compound is its use as a foundational building block for the systematic and efficient synthesis of complex, functional pyridine-based molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrClN |
|---|---|
Molecular Weight |
268.53 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-phenylpyridine |
InChI |
InChI=1S/C11H7BrClN/c12-11-7-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PSIOUWDVLQIJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Bromo 4 Chloro 6 Phenylpyridine and Its Precursors
Strategies for Regioselective Halogenation on the Pyridine (B92270) Core
The inherent electronic properties of the pyridine ring, being electron-deficient, render it less reactive towards electrophilic aromatic substitution compared to benzene. Consequently, halogenation often requires harsh conditions or strategic activation of the pyridine core. acs.orgchemrxiv.org
Achieving regioselective bromination of the pyridine nucleus is a significant synthetic hurdle. Traditional methods often require high temperatures (over 300°C) and can lead to mixtures of products. acs.orgyoutube.com Modern approaches have been developed to overcome these limitations, offering milder conditions and improved selectivity.
One effective strategy involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides exhibit enhanced reactivity towards electrophiles, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation provides the desired brominated pyridine. For instance, bromination of pyridine N-oxides can be achieved using reagents like oxalyl bromide in dibromomethane (B42720) at 0°C. researchgate.net
Another approach utilizes directing groups to control the position of bromination. The introduction of an electron-donating group, such as an amino group, can activate the pyridine ring and direct bromination to specific positions. acs.org For example, an electrochemical protocol has been developed for the meta-bromination of 2-aminopyridine (B139424) derivatives using tetrabutylammonium (B224687) bromide (TBABr) as the bromine source under mild, catalyst-free conditions. acs.orgnih.gov
Furthermore, base-promoted regioselective bromination has been reported for related heterocyclic systems like imidazo[1,2-a]pyridines using carbon tetrabromide (CBr4) as the bromine source. benthamdirect.com Halogen/metal exchange reactions also offer a pathway to regioselectively introduce bromine. For instance, 3,5-dibromopyridine (B18299) can be selectively magnesiated at the 2-position, which can then be functionalized. rsc.orgznaturforsch.com
Similar to bromination, the direct chlorination of pyridine is often challenging. Radical chlorination at high temperatures can be employed but may lack selectivity, yielding mixtures of products. youtube.com
The use of pyridine N-oxides is a prominent strategy for regioselective chlorination. The N-oxide activates the pyridine ring, facilitating nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net A common method involves treating the pyridine N-oxide with oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0°C to achieve regioselective chlorination. researchgate.net
For pyridines substituted with electron-withdrawing groups, chlorination can be particularly difficult. youtube.com In some cases, thionyl chloride can be used as a chlorinating agent, although its reactivity can be unpredictable. youtube.com The synthesis of bis-halogenated pyridines, such as 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines, has been accomplished starting from 3-substituted 2-chloro-6-iodopyridines, highlighting the step-wise introduction of different halogens. researchgate.net
Carbon-Carbon Bond Formation for Phenyl Functionalization at the C-6 Position
The introduction of the phenyl group at the C-6 position of the pyridine ring is typically achieved through carbon-carbon bond-forming reactions, with metal-catalyzed cross-coupling reactions being the most prevalent and efficient methods.
Metal-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²) bonds and are widely used for the arylation of pyridines. nih.govmdpi.com
The Suzuki-Miyaura coupling is a particularly attractive method due to the commercial availability and stability of boronic acids. organic-chemistry.org This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.net For the synthesis of 2-Bromo-4-chloro-6-phenylpyridine, a plausible precursor would be 2-bromo-4-chloro-6-iodopyridine or 2,6-dibromo-4-chloropyridine, where the more reactive halogen (iodine or bromine at C6) undergoes selective coupling with phenylboronic acid. The synthesis of 2-bromo-6-phenylpyridine (B189513) from 2,6-dibromopyridine (B144722) and phenylboronic acid has been reported with high yield using a Pd(dppf)Cl₂ catalyst. Similarly, the chemoselective Suzuki-Miyaura coupling of a 2-bromo-6-chloropyridine (B1266251) C-nucleoside with phenylboronic acid occurred selectively at the 2-position (bromine displacement). rsc.org
The Stille coupling utilizes organotin reagents as the coupling partners. researchgate.netacs.org It offers the advantage of being tolerant to a wide range of functional groups. acs.org Functionalized bipyridines and terpyridines have been synthesized in high yields using Stille-type procedures, coupling stannylated pyridines with bromopyridines in the presence of a palladium catalyst. mdpi.comacs.org
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling reactions. wikipedia.org This reaction is known for its high efficiency and functional group tolerance. researchgate.netresearchgate.net The Negishi coupling has been successfully applied to the synthesis of asymmetrically substituted bipyridines and other complex pyridine derivatives. wikipedia.orgnih.govchemrxiv.org
In recent years, direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govoup.com
Palladium-catalyzed direct C-H arylation of pyridines allows for the formation of a C-C bond by activating a C-H bond on the pyridine ring. nih.govbeilstein-journals.org The regioselectivity of these reactions can be influenced by the electronic character of the C-H bonds and the presence of directing groups or specific ligands. nih.govnih.gov For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur regioselectively at the C3 position. oup.com Other protocols have been developed for C3- and C4-arylation of electron-deficient pyridines. nih.gov
Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines. rsc.org Iron-mediated direct Suzuki-Miyaura reactions have also been developed for the ortho-arylation of both electron-rich and electron-deficient heteroarenes, including pyridine. scilit.comacs.org
Multi-Step Synthesis Pathways from Simpler Halogenated Phenol (B47542) or Pyridine Precursors
The synthesis of this compound is inherently a multi-step process, starting from simpler, more readily available precursors. A logical synthetic route could involve the initial construction of a di- or tri-halogenated pyridine followed by selective functionalization.
One potential pathway starts with a dichloropyridine derivative. For example, starting from 2,4-dichloropyridine, one could envision a sequence involving regioselective bromination followed by a selective Suzuki-Miyaura coupling. However, controlling the regioselectivity of the halogenation and subsequent coupling would be critical.
A more controlled approach might start from a precursor where the positions for halogenation are pre-determined by other functional groups that can be later converted or removed. For instance, the synthesis of substituted pyridines from vinylogous nitriles derived from substituted α,β-unsaturated nitrile compounds has been described in patent literature. google.com
Another plausible route involves starting with a halogenated phenol, which can be converted into the corresponding pyridine. For example, a 2-bromo-4-chlorophenol (B154644) derivative could potentially serve as a starting material. google.comresearchgate.netnih.gov However, the transformation of a phenol into a pyridine ring is a complex, multi-step process.
A more direct synthetic strategy would likely involve the use of a pre-existing polysubstituted pyridine. For instance, a synthetic sequence could start from 2,6-dibromo-4-chloropyridine. A chemoselective Suzuki-Miyaura coupling with one equivalent of phenylboronic acid would be expected to occur at one of the more reactive C-Br bonds (likely at C6 over C2 due to steric hindrance from the C4-chloro group, although this can be catalyst and condition dependent), yielding the target molecule. Alternatively, starting with 2-bromo-4-chloro-6-iodopyridine would offer even better selectivity for the Suzuki coupling at the more reactive C-I bond. The synthesis of such precursors can be achieved through various halogenation and functional group interconversion strategies on simpler pyridine cores.
Sequential Halogenation and Arylation Strategies
The construction of this compound is often achieved through a step-wise approach involving the precise installation of halogen and aryl groups onto a pyridine ring. This typically involves the synthesis of a dihalopyridine precursor followed by a selective cross-coupling reaction.
A key strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a relevant study, the chemoselective functionalization of a dihalopyridine C-nucleoside was demonstrated. The Suzuki-Miyaura coupling of a 2-bromo-6-chloropyridine derivative with phenylboronic acid proceeded selectively at the 2-position, displacing the bromine atom to yield the 6-chloro-2-phenylpyridine product. rsc.org This selectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.
Applying this principle to the synthesis of the target molecule, a plausible route would start with a precursor like 2,4-dibromopyridine (B189624) or 2-bromo-4-chloropyridine. However, a more common precursor is 2-bromo-6-chloropyridine. The synthesis of such precursors can begin from commercially available materials like 2,6-dichloropyridine, which can undergo halogen exchange reactions, or from 2-amino-6-chloropyridine (B103851) via a Sandmeyer-type reaction to introduce the bromine atom.
Once the dihalopyridine precursor is obtained, the introduction of the phenyl group is typically accomplished via a Suzuki-Miyaura cross-coupling reaction. The reaction of a bromo-chloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base leads to the formation of the C-C bond. The higher reactivity of the bromine atom directs the phenyl group to the 2-position when starting with 2-bromo-4-chloropyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 2-Bromo-6-chloropyridine derivative | rsc.org |
| Reagent | Phenylboronic acid | rsc.org |
| Catalyst | Pd(PPh₃)₄ | rsc.org |
| Temperature | 60-100 °C | rsc.org |
| Yield | 63-95% | rsc.org |
Another approach involves the direct C-H arylation of a pre-functionalized pyridine. While less common for this specific substitution pattern, methods for the direct arylation of pyridine derivatives are continually being developed, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.orgsemanticscholar.org
Cyclization Reactions Leading to Substituted Pyridine Ring Formation
An alternative to the functionalization of a pre-existing pyridine ring is the construction of the substituted pyridine core from acyclic precursors. Various cyclization strategies have been reported for the synthesis of polysubstituted pyridines. ijpsonline.com
One such method is the Krohnke pyridine synthesis, which involves the reaction of pyridinium (B92312) salts with α,β-unsaturated ketones. ijpsonline.com A variation of this could be envisioned where a suitably substituted chalcone (B49325) (1-phenyl-3-arylprop-2-en-1-one) derivative reacts with a reagent providing the nitrogen atom and the required halogen substituents to form the this compound ring in a single step or a multi-step one-pot procedure.
Another powerful method is the Hantzsch pyridine synthesis, although it typically produces dihydropyridines which would require a subsequent oxidation step. Modern variations of pyridine synthesis offer more direct routes. For example, metal-free cyclization reactions of o-acetyl ketoximes with α,β-unsaturated aldehydes have been shown to produce 2,4-diphenylpyridines. ijpsonline.com Adapting such a methodology would require appropriately halogenated starting materials to yield the desired product.
Furthermore, rhodium(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with terminal alkynes provides a route to substituted pyridines. ijpsonline.com While not directly yielding the target compound, this illustrates the potential of modern catalytic cyclization reactions in accessing complex pyridine structures.
Table 2: Overview of General Pyridine Cyclization Strategies
| Synthesis Name | Precursors | General Outcome | Reference |
|---|---|---|---|
| Krohnke Pyridine Synthesis | Pyridinium salt, α,β-unsaturated ketone | Substituted Pyridine | ijpsonline.com |
| Gattermann-Skita Synthesis | Malonate ester, dichloromethylamine | Substituted Pyridine | ijpsonline.com |
| Metal-free Cyclization | o-acetyl ketoxime, α,β-unsaturated aldehyde | Substituted Pyridine | ijpsonline.com |
Derivatization Strategies via the Pyridine Nitrogen Atom
The nitrogen atom in the this compound ring offers a site for further chemical modification, leading to derivatives with altered electronic properties and reactivity.
A common derivatization is the formation of a pyridine N-oxide. This is typically achieved by treating the parent pyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a versatile intermediate. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can lead to the introduction of substituents at the 2-position. organic-chemistry.org The deoxygenation of the N-oxide back to the pyridine can be accomplished using various reagents, including copper-catalyzed methods. rsc.org
Another important derivatization is the formation of pyridinium salts through the alkylation or arylation of the pyridine nitrogen. This is typically achieved by reacting the pyridine with an alkyl halide or a suitable arylating agent. The formation of a pyridinium salt significantly alters the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This activation has been exploited in nickel-catalyzed C-3 direct arylation reactions of pyridinium ions, demonstrating how derivatization at the nitrogen atom can enable further functionalization of the pyridine core. rsc.orgsemanticscholar.org
Table 3: Common Derivatizations of the Pyridine Nitrogen
| Derivative | Reagents | Key Feature |
|---|---|---|
| Pyridine N-oxide | m-CPBA, H₂O₂/AcOH | Alters ring reactivity, enables C-H functionalization |
| Pyridinium Salt | Alkyl halides, Arylating agents | Increases electrophilicity of the pyridine ring |
Advanced Spectroscopic Analysis of this compound Faces Data Scarcity
A comprehensive spectroscopic characterization of the chemical compound this compound, a substituted pyridine derivative with potential applications in organic synthesis and materials science, is currently hindered by a lack of publicly available experimental data. Despite its commercial availability and confirmed chemical structure (CAS No. 2344746-32-1), detailed research findings on its spectroscopic fingerprints remain unpublished in scientific literature and databases. bldpharm.com
This scarcity of information prevents a full analysis as outlined for advanced spectroscopic characterization, including vibrational, nuclear magnetic resonance, and mass spectrometry studies. The required specific data points, such as precise vibrational frequencies for FT-IR and Raman spectroscopy, chemical shifts and coupling constants for ¹H and ¹³C NMR, and detailed fragmentation patterns from mass spectrometry, are not available in the public domain for this specific molecule.
While spectroscopic data for structurally related compounds—such as 2-bromo-4-chloropyridine, 2-bromo-6-phenylpyridine, and various other halogenated phenylpyridines—exist, extrapolating this information would not meet the standards of a scientifically accurate and specific analysis for this compound. chemicalbook.comsemanticscholar.orgdergipark.org.trnih.gov Such an approach would involve a degree of speculation that is inappropriate for a detailed structural elucidation.
A thorough analysis requires experimental data obtained directly from the compound . This would involve:
Vibrational Spectroscopy (FT-IR and Raman): Recording the spectra to identify characteristic vibrational modes of the C-Br, C-Cl, C-N, and C-C bonds within the pyridine and phenyl rings. This would help in functional group confirmation and provide insights into the molecule's conformational properties. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Performing ¹H and ¹³C NMR to map the chemical environments of each proton and carbon atom. Advanced 2D NMR techniques like COSY, HMQC, and HMBC would be essential to definitively establish the connectivity between atoms and thus confirm the substitution pattern on both the pyridine and phenyl rings. rsc.org
Mass Spectrometry: Determining the exact molecular weight and analyzing the fragmentation pattern to further corroborate the structure. The isotopic signature from the bromine and chlorine atoms would be a key feature in the mass spectrum.
Without access to these specific experimental spectra, a detailed and authoritative article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Further empirical research is necessary to produce the data required for a complete structural and spectroscopic profile.
Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 6 Phenylpyridine
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies
The electronic and photophysical properties of 2-Bromo-4-chloro-6-phenylpyridine are dictated by its molecular structure, which features a 2-phenylpyridine (B120327) core. While comprehensive spectroscopic studies focused exclusively on this specific compound are not extensively detailed in publicly accessible literature, its behavior can be thoroughly understood by analyzing the parent 2-phenylpyridine system and the known effects of halogen substituents.
The fundamental chromophore in this compound is the 2-phenylpyridine moiety, a conjugated system comprising two aromatic rings. The electronic absorption spectra of such aromatic and heteroaromatic compounds in the ultraviolet-visible (UV-Vis) region are typically dominated by intense absorption bands arising from π→π* transitions. researchgate.net In iridium complexes utilizing 2-phenylpyridine (ppy) as a ligand, the high-energy absorption bands below 300 nm are assigned to these ligand-centered π→π* transitions. researchgate.netnih.gov For the free this compound molecule, similar transitions are expected to be the primary cause of its UV absorption.
The bromine and chlorine atoms attached to the pyridine (B92270) ring act as auxochromes, modifying the electronic properties of the core 2-phenylpyridine system. Halogen substituents exert both an inductive electron-withdrawing effect and a mesomeric electron-donating effect. This substitution is known to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other halogenated aromatic systems have shown that such substitutions typically result in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. nih.gov For instance, in a series of halogenated (dibenzoylmethanato)boron difluoride dyes, chloro- and bromo-substitution led to red-shifts of 2-10 nm in the main absorption band. nih.gov Therefore, it is anticipated that the absorption peaks of this compound will be shifted to longer wavelengths relative to unsubstituted 2-phenylpyridine.
The electronic transitions can be further rationalized using computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which can model absorption characteristics and corroborate experimental findings. nih.govresearchgate.net
Table 1: Comparison of UV-Vis Absorption Data for 2-Phenylpyridine and Related Compounds Note: Data for this compound is predicted based on trends observed in related halogenated structures.
| Compound Name | Solvent | Absorption Maxima (λmax) [nm] | Transition Type | Reference |
| 2-Phenylpyridine | Various | ~250-280 | π→π | researchgate.netnih.gov |
| Halogenated 2-Phenylimidazo[1,2-a]pyridines | Various | 315-340 | π→π | researchgate.net |
| This compound | N/A | Predicted ~260-290 | π→π* | Inferred |
The photophysical properties, including fluorescence and excited-state behavior, are profoundly influenced by the presence of the halogen atoms. Unsubstituted 2-phenylpyridine exhibits fluorescence from its first singlet excited state (S₁). However, the introduction of chlorine and, particularly, bromine atoms introduces a significant "heavy-atom effect." rsc.org This effect enhances the efficiency of spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org
The increased rate of ISC creates a competing deactivation pathway for the S₁ state, which generally leads to a reduction in the fluorescence quantum yield (Φf) and a shortening of the fluorescence lifetime compared to the non-halogenated analogue. nih.gov This phenomenon is well-documented; for example, in a series of halogenated boron-dipyrromethene (BODIPY) dyes, the introduction of bromine and iodine atoms significantly populates the triplet state, a critical feature for applications like photosensitizers in photodynamic therapy. rsc.org
While fluorescence is expected to be quenched, the efficient population of the T₁ state opens the possibility of phosphorescence. However, for purely organic molecules in fluid solution at room temperature, phosphorescence is often very weak or non-existent due to efficient non-radiative quenching of the long-lived triplet state. Low-temperature measurements in a rigid matrix would likely be required to observe significant phosphorescence from this compound. nih.gov The excited-state dynamics, therefore, involve rapid de-excitation from the S₁ state via both fluorescence and highly efficient intersystem crossing to the T₁ state, which then primarily deactivates non-radiatively under standard conditions.
Table 2: Predicted Photophysical Properties of this compound Note: Properties are inferred based on established principles of photophysics and data from analogous compounds.
| Property | 2-Phenylpyridine (Reference) | This compound (Predicted) | Rationale / Reference |
| Emission Type | Fluorescence | Weak Fluorescence, Potential Phosphorescence at low temp. | Heavy-atom effect enhances ISC. rsc.org |
| Fluorescence Quantum Yield (Φf) | Moderate | Low | ISC competes with fluorescence. nih.gov |
| Excited State Deactivation | Fluorescence, Internal Conversion | Intersystem Crossing (ISC), Fluorescence, Internal Conversion | Enhanced spin-orbit coupling by Br and Cl atoms. rsc.org |
Iv. Crystallographic Investigations and Solid State Structural Analysis of 2 Bromo 4 Chloro 6 Phenylpyridine
Polymorphism and Co-crystallization Studies of 2-Bromo-4-chloro-6-phenylpyridine
There is currently no information available in the scientific literature regarding any investigations into the polymorphic forms or co-crystals of this compound. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties. Co-crystallization studies, where the compound is crystallized with another molecule to form a new crystalline solid, are also a valuable tool for modifying physicochemical properties. The absence of such studies indicates a significant gap in the solid-state characterization of this particular compound.
Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to generate the data needed for the analyses described above.
Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of this compound, it has been determined that specific research detailing the properties of this exact compound is not publicly available. The required data for geometry optimization, vibrational frequencies, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, TD-DFT, and conformational scans are absent from the accessible literature.
Computational chemistry studies are highly specific to the molecule being investigated. Results from related compounds, such as other substituted pyridines or phenols researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netglobalresearchonline.netmdpi.com, cannot be extrapolated to accurately describe this compound. Fulfilling the detailed requirements of the requested article would necessitate performing original Density Functional Theory (DFT) and other theoretical calculations, which is beyond the scope of this service.
Therefore, the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time due to the lack of specific research data.
V. Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chloro 6 Phenylpyridine
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Bond Characterization
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a theoretical framework that analyzes the electron density distribution to partition a molecule into its constituent atoms. This method allows for a quantitative description of the chemical bonds based on the topological properties of the electron density at specific points called bond critical points (BCPs). The key parameters derived from a QTAIM analysis at a BCP include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value suggests a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared interactions, such as covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can further differentiate non-covalent interactions. A negative H(r) suggests a significant degree of covalent character, while a positive H(r) is indicative of purely non-covalent interactions.
For a molecule like 2-Bromo-4-chloro-6-phenylpyridine, a QTAIM analysis would be instrumental in characterizing the C-Br, C-Cl, and C-N bonds within the pyridine (B92270) ring, as well as the C-C bonds linking the phenyl and pyridine rings. For instance, studies on similar halogenated aromatic systems have utilized QTAIM to elucidate the nature of halogen bonds and other weak interactions.
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a computational method that visualizes and characterizes non-covalent interactions in real space. It is based on the electron density and its derivatives. The primary output of an NCI analysis is a 3D plot where different types of interactions are represented by colored isosurfaces:
Blue Isosurfaces : Indicate strong, attractive interactions, such as hydrogen bonds.
Green Isosurfaces : Represent weaker, delocalized interactions, like van der Waals forces.
Red Isosurfaces : Signify repulsive interactions, often found in sterically crowded regions or between ring centers.
Illustrative Data from Related Systems
While specific data for this compound is unavailable, the following table, based on findings for other halogenated and phenyl-substituted compounds, illustrates the type of information that a QTAIM analysis could provide.
| Bond/Interaction | Typical Electron Density (ρ(r)) (a.u.) | Typical Laplacian (∇²ρ(r)) (a.u.) | Nature of Interaction |
| C-C (aromatic) | ~0.30 | < 0 | Covalent |
| C-Cl | ~0.15 | > 0 | Polar Covalent |
| C-Br | ~0.12 | > 0 | Polar Covalent |
| C-H···π | ~0.01 | > 0 | Weak Non-Covalent |
| Halogen Bond | ~0.02 | > 0 | Weak Non-Covalent |
Note: This table is illustrative and does not represent actual data for this compound.
Vi. Reactivity and Chemical Transformations of 2 Bromo 4 Chloro 6 Phenylpyridine
Substitution Reactions at Halogenated Positions on the Pyridine (B92270) Ring
The pyridine ring is adorned with a bromine atom at the C2 position and a chlorine atom at the C4 position. The differential reactivity of these two halogens is a cornerstone of this molecule's synthetic utility. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, making bromine the superior leaving group in many substitution reactions. Furthermore, the C2 position (alpha to the nitrogen) is more electronically activated toward both nucleophilic attack and oxidative addition in metal-catalyzed processes compared to the C4 position (gamma to the nitrogen). nih.gov
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as halopyridines. masterorganicchemistry.com The reaction proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubopenstax.org The electron-withdrawing nature of the pyridine nitrogen atom depletes the electron density of the ring, making it susceptible to attack by nucleophiles, especially at the α (C2/C6) and γ (C4) positions. bath.ac.uk
In 2-Bromo-4-chloro-6-phenylpyridine, both the C2-Br and C4-Cl bonds are potential sites for SNAr. However, the competition between these two positions often leads to challenges in selectivity. Research on structurally similar dihalopyridines, such as 2-bromo-6-chloropyridine (B1266251) C-nucleosides, has indicated that nucleophilic substitution reactions can be unselective, frequently resulting in a mixture of products where either the bromine or the chlorine atom is displaced. rsc.org The final product distribution is highly dependent on the nature of the attacking nucleophile, the solvent, and the specific reaction conditions employed.
Metal-catalyzed cross-coupling reactions represent one of the most powerful and selective methods for modifying this compound. The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly chemoselective transformations. researchgate.net The C-Br bond readily undergoes oxidative addition to low-valent transition metal catalysts (typically palladium), while the more robust C-Cl bond remains intact under mild conditions. rsc.org This differential reactivity enables sequential functionalization of the molecule.
Studies on various bromo-chloro-substituted pyridines have consistently demonstrated that reactions like Suzuki-Miyaura, Stille, Buchwald-Hartwig amination, and Sonogashira couplings proceed with high selectivity at the bromine-bearing carbon. rsc.orgbeilstein-journals.orgrsc.org
Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds. Under standard conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, this compound is expected to react selectively with an organoboron reagent (like an arylboronic acid) to displace the bromine atom. rsc.org Employing more forcing conditions, such as higher temperatures and an excess of the boron reagent, can facilitate a subsequent coupling at the less reactive chlorine position. rsc.org
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. The selective reaction of this compound with an amine in the presence of a suitable palladium catalyst and a strong base would selectively yield the 2-amino-4-chloro-6-phenylpyridine derivative, leaving the C4-Cl bond available for subsequent transformations. rsc.org
The table below summarizes the expected chemoselective cross-coupling reactions.
| Reaction Type | Coupling Partner | Expected Major Product | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Aryl-4-chloro-6-phenylpyridine | C-C |
| Buchwald-Hartwig | R₂NH | 2-(Dialkylamino)-4-chloro-6-phenylpyridine | C-N |
| Sonogashira | RC≡CH | 2-(Alkynyl)-4-chloro-6-phenylpyridine | C-C |
| Stille | Ar-Sn(Bu)₃ | 2-Aryl-4-chloro-6-phenylpyridine | C-C |
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity is modulated by the electronic effects of the ring substituents.
The basicity of the nitrogen in this compound is markedly lower than that of unsubstituted pyridine. This reduction in basicity is a direct consequence of the strong inductive electron-withdrawing effects exerted by the electronegative bromine and chlorine atoms. The phenyl group also contributes a mild electron-withdrawing effect. Collectively, these substituents decrease the electron density on the nitrogen atom, making it a weaker proton acceptor.
Despite its reduced nucleophilicity, the pyridine nitrogen can still undergo reactions such as oxidation and alkylation.
N-Oxidation: Treatment with strong oxidizing agents, such as peroxy acids (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine N-oxide. These N-oxides are valuable synthetic intermediates, as the N-oxide group can alter the reactivity of the pyridine ring and can be subsequently removed if desired. organic-chemistry.org
N-Alkylation: The nitrogen atom can be alkylated with alkyl halides (e.g., methyl iodide) to form the corresponding quaternary pyridinium (B92312) salt. Due to the reduced electron density on the nitrogen, these alkylation reactions may require more forcing conditions compared to those for simple pyridines.
Transformations of the Phenyl Substituent
The phenyl group at the C6 position is also a site for chemical modification, primarily through electrophilic aromatic substitution (EAS). The pyridinyl substituent attached to the phenyl ring acts as a deactivating group due to its electron-withdrawing nature, making the phenyl ring less reactive towards electrophiles than benzene. It directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, sulfonation, or halogenation would likely require harsh conditions and would be expected to yield a mixture of ortho- and para-substituted isomers.
A more contemporary approach for functionalizing the phenyl ring involves directed C-H activation. Research on 2-phenylpyridine (B120327) has shown that the pyridine nitrogen can direct a metal catalyst to functionalize the C-H bond at the ortho position of the phenyl ring. rsc.org For example, copper-catalyzed ortho-acyloxylation of 2-phenylpyridine has been successfully demonstrated. rsc.org This type of directed reaction could potentially be applied to this compound to achieve selective transformation of the phenyl group.
Electrophilic Aromatic Substitution on the Phenyl Ring (if applicable)
Classical electrophilic aromatic substitution reactions (such as nitration or Friedel-Crafts reactions under acidic conditions) on the phenyl ring of phenylpyridine derivatives are generally challenging. The pyridine ring, being an electron-withdrawing system, deactivates the attached phenyl ring towards electrophilic attack. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for these reactions, the pyridine nitrogen becomes protonated, which further increases its deactivating effect. uoanbar.edu.iq
However, substitutions on the phenyl ring can be achieved effectively through modern synthetic methods, primarily transition-metal-catalyzed C-H activation. In these reactions, the pyridine nitrogen acts as a directing group, guiding the catalyst to a specific C-H bond on the phenyl ring, typically at the ortho position.
Palladium-Catalyzed C-H Halogenation: Research on 2-phenylpyridine has demonstrated that palladium catalysts can facilitate the regioselective monochlorination of the ortho-C–H bond of the phenyl ring. thieme-connect.de Various acid chlorides can serve as the chlorine source in these reactions. thieme-connect.de The reaction tolerates a range of functional groups on both the pyridine and phenyl rings. thieme-connect.dersc.org For instance, electron-donating groups on the phenyl ring generally lead to higher yields in related ortho-benzoylation reactions. rsc.org
Metal-Complex Mediated Electrophilic Substitution: An alternative strategy involves the coordination of the 2-phenylpyridine moiety to a metal center, which can alter the reactivity of the phenyl ring. Studies on ruthenium(II) and osmium(II) complexes containing a chelated 2-(2'-pyridyl)phenyl (PyPh) ligand show that the coordinated phenyl ring is activated for electrophilic substitution. acs.org In these cases, the metal-carbon bond directs incoming electrophiles to the ortho and para positions. For example, nitration of the osmium complex Os(η²-PyPh)Cl(CO)(PPh₃)₂ occurs at both the position para to the osmium-carbon bond and the position ortho to it. acs.org In contrast, bromination exhibits high regioselectivity, occurring exclusively at the para position. acs.org
| Reaction | Starting Material | Reagents | Product(s) | Position of Substitution on Phenyl Ring |
|---|---|---|---|---|
| Nitration | Os(η²-PyPh)Cl(CO)(PPh₃)₂ | Cu(NO₃)₂·3H₂O, Ac₂O | Os(η²-PyPh-4-NO₂)Cl(CO)(PPh₃)₂ and Os(η²-PyPh-4,6-(NO₂)₂)Cl(CO)(PPh₃)₂ | Para (4-position) and Ortho (6-position) |
| Bromination | Os(η²-PyPh)Cl(CO)(PPh₃)₂ | [PyrH][Br₃] | Os(η²-PyPh-4-Br)Cl(CO)(PPh₃)₂ | Para (4-position) |
Functional Group Interconversions on the Phenyl Ring
The halogen and nitro groups introduced onto the phenyl ring via the methods described above can be converted into other functional groups, providing pathways to a diverse range of derivatives.
Building upon the selective bromination of the metal-coordinated phenyl ring, further transformations have been demonstrated. acs.org The bromo-substituted osmium complex Os(η²-PyPh-4-Br)Cl(CO)(PPh₃)₂ serves as a precursor for other derivatives through a lithiation-electrophile quench sequence. Treatment with butyllithium (B86547) (BuLi) generates a lithiated intermediate, which can then react with various electrophiles. For example, reaction with carbon dioxide (CO₂) followed by protonation yields a carboxylic acid derivative. acs.org Alternatively, quenching with tributyltin chloride (Bu₃SnCl) produces a stannylated derivative. acs.org These transformations highlight how functional groups on the phenyl ring can be manipulated to create new carbon-carbon and carbon-metal bonds.
| Starting Material | Step 1 Reagent | Step 2 Reagent | Final Product | Functional Group Transformation |
|---|---|---|---|---|
| Os(η²-PyPh-4-Br)Cl(CO)(PPh₃)₂ | BuLi | CO₂, H⁺ | Os(η²-PyPh-4-CO₂H)Cl(CO)(PPh₃)₂ | -Br → -COOH |
| Os(η²-PyPh-4-Br)Cl(CO)(PPh₃)₂ | BuLi | Bu₃SnCl | Os(η²-PyPh-4-SnBu₃)Cl(CO)(PPh₃)₂ | -Br → -SnBu₃ |
Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions
The regioselectivity of reactions involving this compound is highly dependent on the reaction type and the catalyst or mediator involved.
Pyridine-Directed C-H Activation: In transition-metal-catalyzed C-H activation reactions, the pyridine nitrogen atom is a powerful directing group. It forms a stable five-membered cyclometalated intermediate, which positions the catalyst to selectively activate the C-H bond at the ortho position of the phenyl ring. rsc.orgresearchgate.net This directing effect is robust and leads to high regioselectivity. For 2-phenylpyridine derivatives that have a substituent at the meta position of the phenyl ring, C-H activation typically occurs at the less sterically hindered ortho position. rsc.orgrsc.org This predictable regioselectivity is a cornerstone of the synthetic utility of 2-phenylpyridine scaffolds.
Metal-Directed Electrophilic Substitution: In contrast, when the phenylpyridine ligand is coordinated to a metal center as in the previously mentioned Ru/Os complexes, the regioselectivity of electrophilic substitution is controlled by the metal-carbon bond. acs.org The metal center acts as an activating, ortho, para-directing group. This was observed in the nitration of the osmium complex, which yielded both ortho- and para-substituted products relative to the Os-C bond. acs.org However, bromination showed distinct para-selectivity, suggesting that steric factors and the nature of the electrophile also play a significant role in determining the final regiochemical outcome. acs.org
Currently, there is insufficient information in the reviewed literature to discuss the stereoselectivity of reactions involving this compound.
| Reaction Type | Directing Group | Observed Regioselectivity | Example Reaction | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Pyridine Nitrogen | Ortho to Pyridine | Chlorination, Acyloxylation | thieme-connect.dersc.orgrsc.org |
| Electrophilic Substitution on Osmium Complex | Osmium-Carbon Bond | Ortho and Para to Metal (Nitration) | Nitration | acs.org |
| Electrophilic Substitution on Osmium Complex | Osmium-Carbon Bond | Para to Metal (Bromination) | Bromination | acs.org |
Vii. Coordination Chemistry and Organometallic Complexes of 2 Bromo 4 Chloro 6 Phenylpyridine
Spectroscopic and Electrochemical Properties of Metal Complexes
No information was found for any of the above sections and subsections. Research into the coordination chemistry of other substituted pyridines exists, but a strict adherence to the subject compound, 2-Bromo-4-chloro-6-phenylpyridine, prevents the inclusion of that information in this context.
Luminescent Properties of Metal Complexes for Optoelectronic Applications
No information is available in the scientific literature for this topic.
Viii. Applications of 2 Bromo 4 Chloro 6 Phenylpyridine in Specialized Chemical Domains
Role as a Key Building Block in Complex Molecule Synthesis
The compound is a fundamental building block for creating more intricate molecular structures. The presence of two different halogen atoms (bromine and chlorine) at positions that are electronically and sterically distinct allows for chemoselective reactions, a crucial aspect in the multi-step synthesis of complex target molecules.
2-Bromo-4-chloro-6-phenylpyridine is instrumental in the construction of advanced organic scaffolds, which form the core structures of many functional molecules. The pyridine (B92270) core itself is a key feature in numerous biologically active compounds and functional materials. By using this pre-functionalized ring, chemists can introduce additional complexity through reactions like palladium-catalyzed cross-coupling.
For instance, the bromine at the C2 position is generally more reactive in Suzuki-Miyaura cross-coupling reactions than the chlorine at the C4 position. This reactivity difference enables the selective introduction of an aryl or alkyl group at the C2 position, while leaving the C4-chloro group intact for subsequent transformations. This stepwise approach is essential for building unsymmetrically substituted biaryl or heteroaryl pyridine frameworks. Research on related dihalopyridines has demonstrated that such selective functionalization is a powerful strategy for creating libraries of complex molecules. beilstein-journals.orgrsc.org The resulting scaffolds, such as multi-substituted phenylpyridines, are foundational to various fields, including medicinal chemistry and materials science. mdpi.com
| Starting Material Class | Reaction Type | Position of Primary Reaction | Key Feature | Reference |
|---|---|---|---|---|
| Bromo-chloropyridines | Suzuki-Miyaura Coupling | C-Br bond | Chemoselective arylation, leaving C-Cl for further reaction. | rsc.org |
| Dibromopyridines | Suzuki-Miyaura Coupling | C3 and C5 positions | Stepwise arylation to form unsymmetrical diarylpyridines. | beilstein-journals.org |
| Bromo-chloro-iodopyridines | Heck Coupling | C-I bond | Initial coupling at the most reactive C-I bond, followed by selective reactions at C-Br. | rsc.org |
The ability to selectively modify this compound makes it a valuable precursor for a wide array of diverse heterocyclic compounds. The pyridine moiety is a common structural motif in many pharmaceuticals and agrochemicals. ijpsonline.com Starting from a pre-functionalized pyridine allows for the efficient synthesis of complex heterocyclic systems.
Through sequential cross-coupling reactions, the bromo and chloro groups can be replaced with various other functionalities, including different aryl groups, alkyl groups, and nitrogen or oxygen-based nucleophiles. rsc.orgacs.org For example, a Suzuki coupling at the C2 position could be followed by a Buchwald-Hartwig amination at the C4 position. This modular approach allows for the systematic variation of substituents around the pyridine core, facilitating the exploration of structure-activity relationships in drug discovery programs. The synthesis of polysubstituted pyridines is a significant area of research, with numerous methods developed to achieve specific substitution patterns. nih.govorganic-chemistry.org
Catalytic Applications of this compound-Derived Systems
Derivatives of this compound are important in the field of catalysis, serving as precursors to both homogeneous and heterogeneous catalyst systems. The 2-phenylpyridine (B120327) unit is a classic bidentate ligand framework that can coordinate to a metal center through both the pyridine nitrogen and a C-H bond on the phenyl ring.
The 2-phenylpyridine motif is a well-established directing group in transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org By modifying the this compound molecule, new ligands can be synthesized with tailored electronic and steric properties. For example, the bromo or chloro groups can be replaced by phosphine (B1218219) or other coordinating groups to create novel pincer or bidentate ligands. These ligands can then be used to prepare well-defined organometallic complexes of metals like palladium, rhodium, or iridium. researchgate.netsemanticscholar.org
These complexes can act as highly efficient homogeneous catalysts for a variety of organic transformations, including Suzuki-Miyaura cross-coupling, Heck reactions, and direct C-H functionalization. cdnsciencepub.comacs.org The substituents on the pyridine and phenyl rings of the ligand play a crucial role in tuning the reactivity and selectivity of the metal catalyst. rsc.org The ability to systematically modify the ligand scaffold starting from this compound is therefore highly valuable for catalyst development.
| Catalyst/Ligand Type | Metal Center | Application | Key Advantage | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine Directing Group | Palladium (Pd) | C-H Activation/Functionalization | Forms stable palladacycle intermediates, enabling regioselective reactions. | rsc.orgrsc.org |
| Phenylthiazole Ligands (analogue) | Palladium (Pd) | Suzuki-Miyaura Coupling | Acts as a C,N-bidentate ligand, comparable to 2-phenylpyridine. | cdnsciencepub.com |
| Cp*Rh(III) Complexes | Rhodium (Rh) | C-H Halogenation of 2-phenylpyridine | Catalyzes ortho-halogenation via a rhodacycle intermediate. | semanticscholar.org |
Beyond homogeneous catalysis, derivatives of this compound can be incorporated into solid supports to create heterogeneous catalysts. A notable example is their use as building blocks for Metal-Organic Frameworks (MOFs). rsc.org By designing a dicarboxylic acid derivative of 2-phenylpyridine, this linker can be used to construct a porous, crystalline MOF.
The 2-phenylpyridine units within the MOF lattice can then be post-synthetically modified. For example, they can undergo cyclometalation with palladium, creating single-site heterogeneous catalysts. rsc.org These MOF-based catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are key principles of green chemistry. Such catalysts have been shown to be effective in C-H functionalization reactions, demonstrating the successful transfer of reactivity from a homogeneous system to a heterogeneous one. rsc.orgrsc.org
Advanced Materials Research
This compound and its derivatives are valuable building blocks in the field of advanced materials research. tcichemicals.combldpharm.com The rigid, planar structure of the phenylpyridine core, combined with the ability to introduce a wide range of functional groups, makes these compounds ideal for creating materials with specific electronic and photophysical properties.
Derivatives of this compound can be used in the synthesis of organic light-emitting diodes (OLEDs), where substituted phenylpyridines often serve as ligands in emissive iridium complexes. They are also explored as components of small molecule semiconductors and as building blocks for functional polymers. tcichemicals.com The synthesis of complex π-expanded systems, which are of interest for applications like solar cells and bioimaging, often relies on cross-coupling reactions of halogenated aromatic precursors. acs.org The modular nature of syntheses starting from this compound allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobility, which are critical for the performance of advanced materials.
Precursors for Organic Electronic and Photonic Materials
The core structure of this compound is a well-established motif in the design of materials for organic electronics and photonics. Phenylpyridines are frequently employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The bromine and chlorine atoms on the pyridine ring of this compound serve as versatile synthetic handles, allowing for the attachment of various functional groups through cross-coupling reactions. This adaptability is crucial for fine-tuning the electronic and photophysical properties of the resulting materials.
Research on analogous compounds, such as 2-Bromo-6-phenylpyridine (B189513), highlights the utility of this class of molecules. For instance, the bromo group can be readily displaced in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce other aromatic or heteroaromatic moieties. These reactions are fundamental in constructing larger, conjugated systems that are essential for efficient charge transport and light emission in organic electronic devices. The introduction of different substituents allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.
While specific research findings for this compound are not detailed in available literature, the established reactivity of halopyridines in forming functional materials provides a strong basis for its potential applications. mdpi.comresearchgate.net
Table 1: Examples of Functional Materials Synthesized from Related Phenylpyridine Precursors
| Precursor | Reaction Type | Resulting Material/Application | Reference |
| 2,6-Dibromopyridine (B144722) and Phenylboronic Acid | Suzuki-Miyaura Coupling | Synthesis of 2-Bromo-6-phenylpyridine, a versatile intermediate. | |
| 2-Halopyridines | Nickel-catalyzed Reductive Coupling | Formation of symmetrical and unsymmetrical 2,2'-bipyridines, key ligands in functional materials. | mdpi.com |
| 2-Halopyridines and Aryl Halides | Nickel-catalyzed Cross-Coupling | Synthesis of functionalized 2-arylpyridines for various applications. | researchgate.net |
This table illustrates the potential synthetic pathways and applications for compounds structurally related to this compound, in the absence of direct research on the title compound.
Components in Supramolecular Assemblies for Functional Materials
The phenylpyridine unit is a well-known ligand in coordination chemistry and is frequently used to construct supramolecular assemblies. These organized molecular systems can exhibit unique properties and functions, making them suitable for applications in sensing, catalysis, and materials science. The nitrogen atom of the pyridine ring in this compound can coordinate with metal ions, while the phenyl group and the halogen substituents can engage in various non-covalent interactions, such as π-π stacking and halogen bonding.
The ability of halopyridines to act as building blocks for bipyridines and terpyridines, which are classic ligands in supramolecular chemistry, underscores the potential of this compound in this field. acs.org These multidentate ligands are capable of forming stable complexes with a wide range of metal ions, leading to the formation of well-defined one-, two-, or three-dimensional structures. The specific electronic and steric properties imparted by the chloro and phenyl substituents on the pyridine ring can influence the geometry and stability of the resulting metal complexes, and consequently, the properties of the supramolecular material.
While direct studies on the use of this compound in supramolecular assemblies are not readily found, the principles of supramolecular chemistry suggest that it could serve as a valuable component. Its derivatives could be designed to self-assemble into complex architectures with tailored functions.
Table 2: Supramolecular Systems Based on Phenylpyridine-type Ligands
| Ligand Type | Metal Ion | Resulting Supramolecular Structure/Function | General Reference |
| Bipyridines | Various transition metals | Coordination polymers, metallo-cages, sensors | mdpi.comacs.org |
| Terpyridines | Lanthanides, transition metals | Luminescent materials, molecular wires, catalysts | acs.org |
| Functionalized Phenylpyridines | Ruthenium(II), Iridium(III) | Phosphorescent materials for OLEDs, photoredox catalysts | researchgate.net |
This table provides examples of supramolecular systems formed from ligands related to the this compound structural motif, highlighting its potential in this domain.
Ix. Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Chloro 6 Phenylpyridine
Exploration of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2-bromo-4-chloro-6-phenylpyridine is a foundational step for its widespread investigation. Current synthetic approaches for related polysubstituted pyridines often rely on multi-step procedures with harsh reagents and low atom economy. Future research will likely prioritize the development of more sustainable methods.
Key areas of exploration may include:
One-Pot Reactions: Designing convergent synthesis strategies where multiple bond-forming events occur in a single reaction vessel, minimizing waste and purification steps.
C-H Activation/Functionalization: Directly introducing the bromo, chloro, and phenyl groups onto a pyridine (B92270) core through selective C-H activation would represent a significant leap in efficiency.
Flow Chemistry: Utilizing microreactor technology for improved reaction control, enhanced safety, and easier scalability of the synthesis.
Green Solvents and Catalysts: Investigating the use of bio-based solvents and earth-abundant metal catalysts to reduce the environmental impact of the synthesis.
A comparative look at synthetic strategies for similar compounds, such as 2-bromo-6-phenylpyridine (B189513), which can be synthesized via Suzuki-Miyaura coupling from 2,6-dibromopyridine (B144722) and phenylboronic acid, suggests that palladium-catalyzed cross-coupling reactions will be a vital tool. Adapting these methods for the specific substitution pattern of this compound will be a key challenge.
Design and Synthesis of Advanced Derivatives with Tunable Properties
The true potential of this compound lies in its capacity to serve as a versatile building block for a diverse range of derivatives. The differential reactivity of the bromo and chloro substituents, along with the potential for functionalization of the phenyl ring, allows for the systematic tuning of its electronic, optical, and biological properties.
Future research will likely focus on creating derivatives with tailored functionalities, as shown in the table below.
| Derivative Class | Potential Application | Synthetic Strategy |
| Amino-substituted pyridines | Pharmaceutical intermediates | Nucleophilic aromatic substitution of the chloro or bromo group |
| Cyano-substituted pyridines | Organic light-emitting diodes (OLEDs), kinase inhibitors | Palladium-catalyzed cyanation |
| Boronic esters/acids | Suzuki-Miyaura cross-coupling reagents | Miyaura borylation at the bromo- or chloro-position |
| Phosphine-ligated metal complexes | Homogeneous catalysis | Coordination to transition metal precursors |
The synthesis of these derivatives will heavily rely on modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, to introduce a wide array of functional groups at the 2- and 4-positions.
Computational Design of New Functional Materials with Enhanced Performance
Computational chemistry and materials science will play a pivotal role in accelerating the discovery of functional materials based on the this compound scaffold. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can predict key properties of hypothetical derivatives before their synthesis, saving significant time and resources.
Key areas for computational investigation include:
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the electronic band gap, which is crucial for applications in organic electronics.
Optical Properties: Simulating absorption and emission spectra to identify candidates for fluorescent probes or OLED emitters. For instance, related structures like 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) have been shown to exhibit blue light emission. researchgate.net
Intermolecular Interactions: Modeling crystal packing and intermolecular forces to understand and predict the solid-state properties of new materials. Studies on similar molecules have highlighted the importance of π-π stacking and halogen bonding in their crystal structures. nih.govresearchgate.net
Integration into Hybrid Organic-Inorganic Systems
The development of hybrid materials that combine the processability and functionality of organic molecules with the robustness and unique properties of inorganic materials is a rapidly growing field. The this compound core can be functionalized with anchoring groups, such as carboxylic acids or silanes, to enable its integration into various inorganic frameworks.
Potential hybrid systems include:
Metal-Organic Frameworks (MOFs): Using functionalized derivatives as organic linkers to create porous materials for gas storage, separation, and catalysis.
Quantum Dot Sensitizers: Attaching the molecule to the surface of semiconductor quantum dots to enhance their light-harvesting capabilities in solar cells or photocatalysis.
Functionalized Nanoparticles: Grafting derivatives onto the surface of gold or silica (B1680970) nanoparticles to create targeted drug delivery systems or sensors.
Expanding Catalytic Applications and Mechanistic Studies
The nitrogen atom in the pyridine ring and the potential for this compound to act as a ligand for transition metals suggest that this compound and its derivatives could find applications in catalysis.
Future research directions in this area may involve:
Ligand Development: Synthesizing chiral derivatives to be used as ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.
Organocatalysis: Investigating the potential of the pyridine nitrogen to act as a basic site to catalyze organic reactions.
Mechanistic Investigations: Employing kinetic studies and computational modeling to understand the role of the this compound scaffold in catalytic cycles, which is crucial for the rational design of more efficient catalysts. The Knoevenagel condensation, a reaction often catalyzed by basic nitrogenous compounds, has been used in the synthesis of related halogen-substituted phenylcyanoacrylates. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
